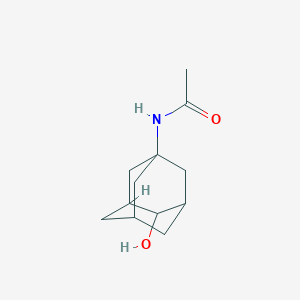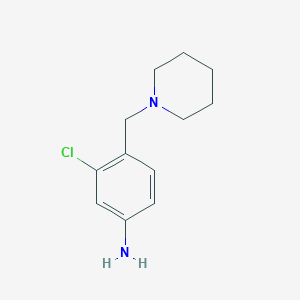
4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one is a synthetic organic compound with a complex structure. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the quinoline core: This can be achieved through various cyclization reactions.
Introduction of the methoxy group: This step often involves methylation reactions.
Attachment of the cyclopentyloxy group: This can be done through etherification reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially forming quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction and conditions applied.
Applications De Recherche Scientifique
4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are explored in the treatment of various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinidine: Used as an antiarrhythmic agent.
Cinchonine: Another antimalarial compound.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H18N2O3 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
4-amino-8-cyclopentyloxy-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C15H18N2O3/c1-19-12-7-6-10-11(16)8-13(18)17-14(10)15(12)20-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H3,16,17,18) |
Clé InChI |
OUWFPHMUBQLHHA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=CC(=O)N2)N)OC3CCCC3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(Methyl-propyl-amino)-methyl]-pyridin-2-ylamine](/img/structure/B8596196.png)








![3-[(4-Amino-3-nitrophenyl)sulfanyl]propanenitrile](/img/structure/B8596283.png)

![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[[(dimethylphenylsilyl)methyl]thio]-](/img/structure/B8596291.png)

